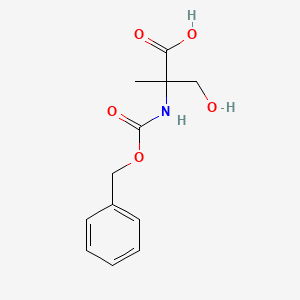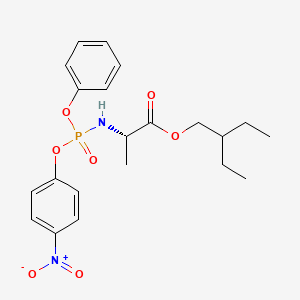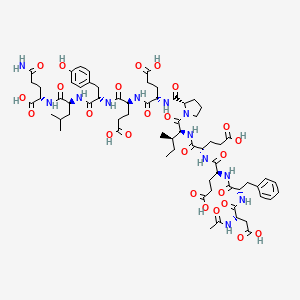![molecular formula C12H20B2F8N6 B8101785 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI)](/img/structure/B8101785.png)
1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI) is a chemical compound with the molecular formula C4H6N2BF It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] can be synthesized through the reaction of 1-methylimidazole with tetrafluoroboric acid. The reaction typically involves mixing 1-methylimidazole with a solution of tetrafluoroboric acid in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure high yield and purity. The production process may involve continuous flow reactors, distillation, and purification steps to obtain the final product.
化学反応の分析
Types of Reactions: 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be carried out using various electrophiles and nucleophiles under different reaction conditions.
Major Products Formed:
Oxidation reactions can produce N-oxide derivatives of N-methylimidazole.
Reduction reactions can yield imidazole derivatives with reduced functional groups.
Substitution reactions can lead to the formation of various substituted imidazole compounds.
科学的研究の応用
1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] has several scientific research applications, including:
Chemistry: It is used as a catalyst or reagent in organic synthesis and chemical reactions.
Biology: The compound is utilized in biological studies to investigate enzyme mechanisms and biochemical pathways.
Industry: The compound is used in various industrial processes, such as in the production of polymers and materials.
作用機序
1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] is similar to other imidazole derivatives, such as 1H-imidazole, 1-ethyl-, mono[tetrafluoroborate(1-)] and 1H-imidazole, 1-propyl-, mono[tetrafluoroborate(1-)]. it is unique in its specific substitution pattern and the presence of the tetrafluoroborate group, which imparts distinct chemical and physical properties.
類似化合物との比較
1H-Imidazole, 1-ethyl-, mono[tetrafluoroborate(1-)]
1H-Imidazole, 1-propyl-, mono[tetrafluoroborate(1-)]
1H-Imidazole, 1-butyl-, mono[tetrafluoroborate(1-)]
1H-Imidazole, 1-pentyl-, mono[tetrafluoroborate(1-)]
This compound's unique properties and applications make it a valuable tool in various scientific and industrial fields.
特性
IUPAC Name |
1-methylimidazole;3-methyl-1H-imidazol-3-ium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H6N2.2BF4/c3*1-6-3-2-5-4-6;2*2-1(3,4)5/h3*2-4H,1H3;;/q;;;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNFQIXRVSNXHK-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CN1C=CN=C1.C[N+]1=CNC=C1.C[N+]1=CNC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20B2F8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-](/img/structure/B8101716.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B8101721.png)


![(1R)-2-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethanol;hydrochloride](/img/structure/B8101735.png)

![N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B8101750.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8101763.png)





